molecular formula C6H8N2O8 B1252240 nitric acid [(3S,3aR,6R,6aS)-3-nitrooxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] ester

nitric acid [(3S,3aR,6R,6aS)-3-nitrooxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] ester

Cat. No. B1252240
M. Wt: 236.14 g/mol
InChI Key: MOYKHGMNXAOIAT-FBXFSONDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Nitric acid [(3S,3aR,6R,6aS)-3-nitrooxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] ester is a glucitol derivative.

Scientific Research Applications

Chemical Reactions and Synthesis

Nitric acid [(3S,3aR,6R,6aS)-3-nitrooxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] ester and its derivatives are involved in various chemical reactions. For instance, 6-diazopencillanic acid derivatives, when reacted with furan in the presence of rhodium catalysts, yield penicillanates, with a notable steric effect observed in substituted furans (Matlin, Chan, & Catherwood, 1990). Similarly, methyl esters of furan-2-carboxylic acids show distinct reactivities during nitration processes, hinting at potential applications in organic synthesis and modification (Venter, Trushule, Litvinov, Ostapenko, & Liepin'sh, 1978).

Biological and Medicinal Research

In the biological realm, certain nitric oxide-releasing derivatives of hydroxylcinnamic acids, which may include similar structures to the nitric acid ester , have shown promising anti-tumor properties in vitro. Some of these compounds have displayed more potent anti-tumor activities than traditional treatments like 5-fluorouracil (Lu et al., 2013). Furthermore, compounds containing furoxan rings, which are structurally related to the nitric acid ester, exhibit various biological activities, such as anti-inflammatory and vasodilator effects, and are currently under clinical investigation (Hoàng Thị Lan, 2016).

Energetic Materials and High-Performance Compounds

Compounds derived from or related to nitric acid esters, such as those incorporating furoxan and furazan rings, have been studied for their potential in energetic materials. For example, energetic compounds consisting of oxadiazole rings, including those derived from furazans, have been developed with promising thermal stability and detonation performance, potentially rivaling conventional explosives like RDX (Tang, He, Mitchell, Parrish, & Shreeve, 2015).

properties

Product Name

nitric acid [(3S,3aR,6R,6aS)-3-nitrooxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] ester

Molecular Formula

C6H8N2O8

Molecular Weight

236.14 g/mol

IUPAC Name

[(3S,3aR,6R,6aS)-3-nitrooxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate

InChI

InChI=1S/C6H8N2O8/c9-7(10)15-3-1-13-6-4(16-8(11)12)2-14-5(3)6/h3-6H,1-2H2/t3-,4+,5-,6+

InChI Key

MOYKHGMNXAOIAT-FBXFSONDSA-N

Isomeric SMILES

C1[C@H]([C@@H]2[C@@H](O1)[C@H](CO2)O[N+](=O)[O-])O[N+](=O)[O-]

Canonical SMILES

C1C(C2C(O1)C(CO2)O[N+](=O)[O-])O[N+](=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
nitric acid [(3S,3aR,6R,6aS)-3-nitrooxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] ester
Reactant of Route 2
nitric acid [(3S,3aR,6R,6aS)-3-nitrooxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] ester
Reactant of Route 3
Reactant of Route 3
nitric acid [(3S,3aR,6R,6aS)-3-nitrooxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] ester
Reactant of Route 4
nitric acid [(3S,3aR,6R,6aS)-3-nitrooxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] ester
Reactant of Route 5
nitric acid [(3S,3aR,6R,6aS)-3-nitrooxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] ester
Reactant of Route 6
nitric acid [(3S,3aR,6R,6aS)-3-nitrooxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] ester

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